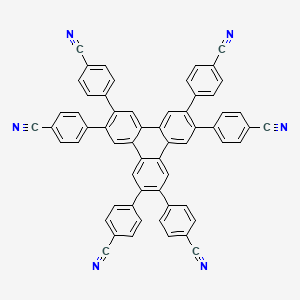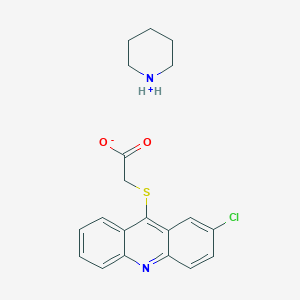
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium is a compound that combines the structural features of acridine and piperidine. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties, while piperidine is a six-membered heterocyclic amine widely used in the synthesis of pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium typically involves the reaction of 2-chloroacridine with a sulfanylacetate derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of methoxy-substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium involves its interaction with biological targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes, while the piperidine moiety can interact with various receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacridine: Shares the acridine moiety but lacks the sulfanylacetate and piperidin-1-ium components.
Piperidine: A simpler structure that forms the basis for many pharmaceuticals.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye
Uniqueness
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium is unique due to its combined structural features of acridine and piperidine, which confer both DNA intercalating properties and receptor modulating activities. This dual functionality makes it a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
106636-59-3 |
|---|---|
Molekularformel |
C20H21ClN2O2S |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium |
InChI |
InChI=1S/C15H10ClNO2S.C5H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-2-4-6-5-3-1/h1-7H,8H2,(H,18,19);6H,1-5H2 |
InChI-Schlüssel |
UXLJDDZFILQSMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


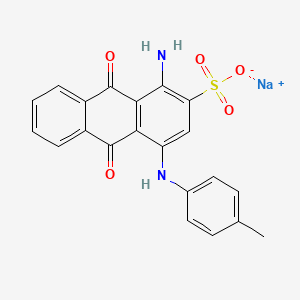
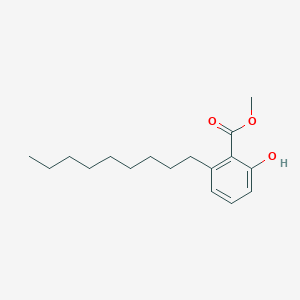
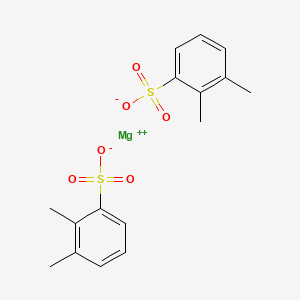
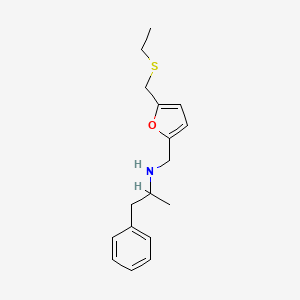
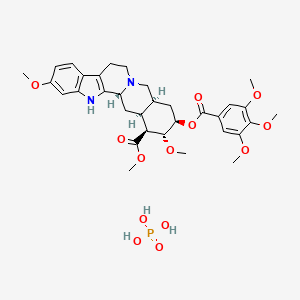
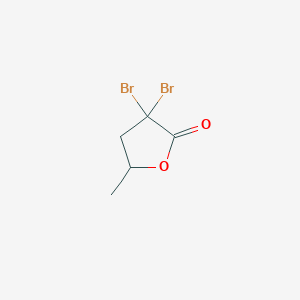
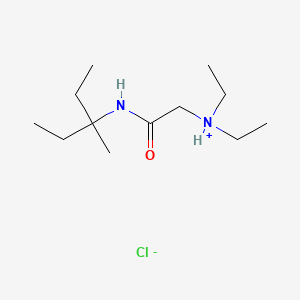

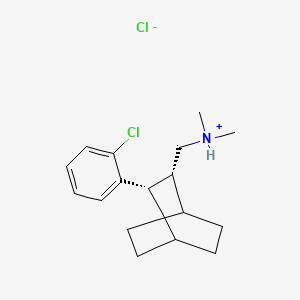
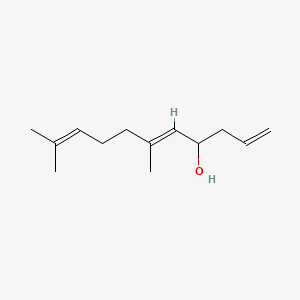

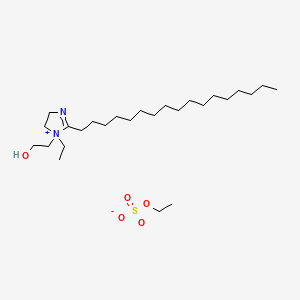
![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
